

# 3-(2-aminoethyl)-1H-indol-7-ol basic properties

**Author:** BenchChem Technical Support Team. **Date:** May 2026

## Compound of Interest

**Compound Name:** 3-(2-aminoethyl)-1H-indol-7-ol

**CAS No.:** 15700-23-9

**Cat. No.:** B103769

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Technical Monograph: **3-(2-aminoethyl)-1H-indol-7-ol** (7-Hydroxytryptamine)

## Executive Summary

**3-(2-aminoethyl)-1H-indol-7-ol**, commonly known as 7-Hydroxytryptamine (7-HT), is a positional regioisomer of the neurotransmitter serotonin (5-HT). While it shares the core indolealkylamine scaffold, the translocation of the hydroxyl group from the 5-position to the 7-position fundamentally alters its electronic distribution, oxidative stability, and receptor binding kinetics.

This guide serves as a technical reference for drug discovery professionals utilizing 7-HT as a chemical probe. Unlike selective therapeutic candidates, 7-HT is primarily deployed in Structure-Activity Relationship (SAR) studies to map the hydrogen-bonding requirements of serotonergic (5-HT) and dopaminergic receptors. Its utility lies in its ability to distinguish between receptor subtypes that require a hydrogen-bond donor versus an acceptor at the indole benzenoid ring.

## Part 1: Chemical Identity & Physicochemical Profile

7-HT is characterized by significant oxidative instability, exceeding that of serotonin. It readily undergoes autoxidation to form quinone imines, necessitating rigorous handling protocols.

Property	Data	Notes
IUPAC Name	3-(2-aminoethyl)-1H-indol-7-ol	
Common Name	7-Hydroxytryptamine (7-HT)	Distinct from 5-HT (Serotonin)
CAS Number	3000-55-7 (Free Base)*	Often supplied as Creatinine Sulfate salt
Formula	C <sub>10</sub> H <sub>12</sub> N <sub>2</sub> O	
Molecular Weight	176.22 g/mol	
pKa (Amine)	~9.7	Protonated at physiological pH
pKa (Phenol)	~10.1	Higher than 5-HT due to intramolecular H-bonding
LogP	0.21 (Predicted)	Highly polar; limited BBB penetration
Solubility	Water, Methanol, DMSO	Rapidly oxidizes in basic solutions

**Critical Instability Warning:** Like 5,7-Dihydroxytryptamine (a known neurotoxin), 7-HT is susceptible to oxidation at the C4 and C7 positions. In the presence of oxygen and high pH, it forms reactive p-quinone imine intermediates, which can covalently modify proteins via cysteinyl residues.

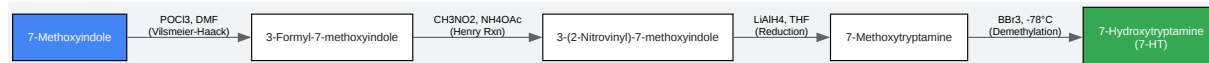
## Part 2: Synthetic Routes

Commercial availability of high-purity 7-HT is sporadic due to its shelf-life. The most reliable acquisition method for research is de novo synthesis starting from 7-methoxyindole.

### Protocol: Demethylation Route (The "Standard" Pathway)

This pathway avoids the handling of unstable free phenols until the final step.

- Precursor: Start with 7-Methoxyindole (commercially stable).
- Formylation: Vilsmeier-Haack reaction ( $\text{POCl}_3/\text{DMF}$ ) yields 7-methoxyindole-3-carbaldehyde.
- Nitroaldol Condensation: Reaction with nitromethane ( $\text{NH}_4\text{OAc}$  catalyst) yields the 3-(2-nitrovinyl)-7-methoxyindole.
- Reduction: Lithium Aluminum Hydride ( $\text{LiAlH}_4$ ) reduction in THF yields 7-Methoxytryptamine.
- Deprotection (Critical Step):
  - Reagent: Boron Tribromide ( $\text{BBr}_3$ ) in anhydrous  $\text{CH}_2\text{Cl}_2$  at  $-78^\circ\text{C}$ .
  - Quench: Careful methanol quench.
  - Isolation: Immediate acidification to form the hydrobromide or hydrochloride salt, which is significantly more stable than the free base.



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Figure 1: The standard synthetic pathway for 7-Hydroxytryptamine from 7-methoxyindole precursors.

## Part 3: Pharmacodynamics & SAR Utility

7-HT is rarely a therapeutic end-goal; it is a molecular ruler. By comparing the binding affinity ( ) of 5-HT vs. 7-HT, researchers can deduce the geometry and electronic requirements of the receptor's orthosteric binding site.

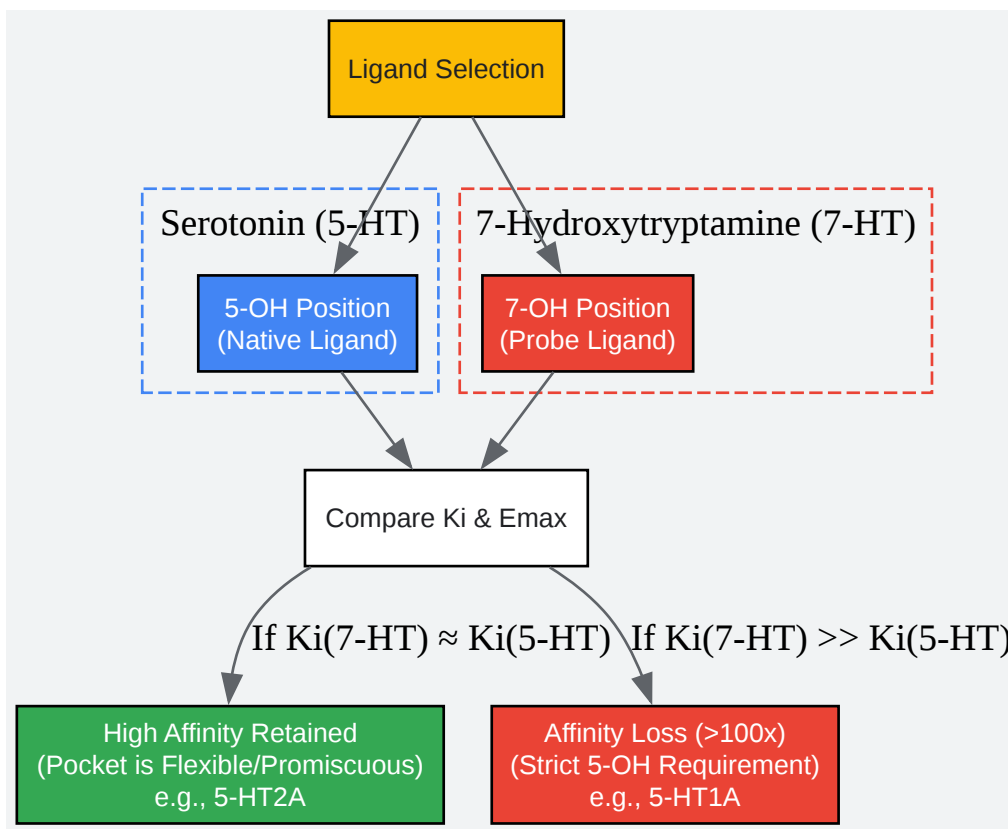
### The "Hydroxyl Scan" Logic

- 5-HT (5-OH): The hydroxyl group at position 5 can act as a hydrogen bond donor or acceptor.

- 7-HT (7-OH): The hydroxyl group is shifted. If a receptor (e.g., 5-HT<sub>2A</sub>) maintains high affinity for 7-HT, the binding pocket is likely tolerant of steric bulk in the 7-position, or the H-bond network is flexible.
- Binding Profile:
  - 5-HT<sub>1A</sub>: 7-HT typically shows reduced affinity (10-100x lower) compared to 5-HT. This suggests the 5-OH is critical for locking the ligand into the 5-HT<sub>1A</sub> pocket (likely interacting with Ser3.36 or Thr5.43).
  - 5-HT<sub>2A</sub>: 7-HT often retains moderate to high agonist activity. The 5-HT<sub>2</sub> family is generally more promiscuous regarding the indole hydroxyl position.
  - 5-HT<sub>3</sub>: 7-HT is a weak partial agonist.

## Metabolic Context

7-HT is a substrate for Monoamine Oxidase A (MAO-A). However, the 7-hydroxyl group alters the kinetics of deamination compared to serotonin. In vivo, 7-HT is rapidly metabolized, making it unsuitable for systemic administration without MAO inhibition.



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Figure 2: Decision logic for using 7-HT as a probe to map receptor binding pocket constraints.

## Part 4: Experimental Protocols (Handling & Storage)

### 1. Storage Protocol:

- State: Store as a salt (Hydrochloride or Oxalate) whenever possible.
- Temperature: -20°C or -80°C.
- Atmosphere: Argon or Nitrogen blanket. Strictly avoid air exposure.

2. Solubilization for In Vitro Assays: Do not dissolve 7-HT in plain water or DMSO without antioxidants. The solution will turn pink/purple within minutes (formation of tryptamine-4,7-dione species).

- Vehicle Buffer:

- Phosphate Buffered Saline (PBS), pH 7.2 (degassed).
- Add: 0.1% Ascorbic Acid (Vitamin C) OR 1 mM EDTA.
- Why? Ascorbic acid acts as a sacrificial antioxidant; EDTA chelates trace metals (Fe/Cu) that catalyze indole oxidation.

3. Fluorescence Detection: 7-HT has a shifted fluorescence emission spectrum compared to 5-HT due to the proximity of the hydroxyl group to the indole nitrogen.

- Excitation: ~295 nm
- Emission: ~340-350 nm (pH dependent)

## References

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- To cite this document: BenchChem. [3-(2-aminoethyl)-1H-indol-7-ol basic properties]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b103769/docs#3-2-aminoethyl-1h-indol-7-ol-basic-properties\]](https://www.benchchem.com/product/b103769/docs#3-2-aminoethyl-1h-indol-7-ol-basic-properties)

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